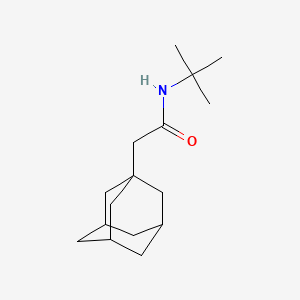

2-(adamantan-1-yl)-N-tert-butylacetamide

Description

The exact mass of the compound 2-(1-adamantyl)-N-tert-butylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-N-tert-butylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEBBPYBPPBTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Adamantane Amide Motif: A Bulky Scaffold for Targeted Therapeutics

An In-depth Technical Guide for Drug Development Professionals

Abstract

The adamantane moiety, a rigid, diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of steric bulk, high lipophilicity, and exceptional metabolic stability makes it a privileged scaffold for enhancing the therapeutic potential of drug candidates.[2][3] When incorporated as an amide, this bulky motif offers a versatile platform for creating highly targeted and pharmacokinetically robust agents. This guide provides a comprehensive overview of the rationale, applications, and experimental considerations for leveraging adamantane amide motifs in drug discovery, with a focus on their roles in neurodegenerative disease, metabolic disorders, oncology, and virology.

The Adamantane Cage: A Foundation of Stability and Lipophilicity

First isolated from crude oil in 1933, adamantane's rigid, strain-free tricyclic structure (tricyclo[3.3.1.1³,⁷]decane) confers remarkable properties that are highly advantageous in drug design.[4][5]

-

Lipophilicity and Bioavailability: The adamantane group is profoundly lipophilic, significantly increasing the partition coefficient (cLogP) of a parent molecule.[4] This property is critical for enhancing absorption and permeability across biological membranes, including the blood-brain barrier (BBB), a crucial attribute for neurotherapeutics.[5][6]

-

Metabolic Stability: The hydrocarbon cage is exceptionally resistant to metabolic degradation.[7] By positioning the adamantyl group strategically, it can act as a "metabolic shield," sterically hindering the enzymatic cleavage of adjacent labile groups, thereby increasing a drug's plasma half-life and overall stability.[4][8]

-

Three-Dimensional Scaffolding: Unlike flat aromatic rings, the adamantane cage provides a rigid, three-dimensional anchor. This allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal and highly selective interactions with the binding pockets of target proteins like enzymes and receptors.[4][9]

The introduction of an amide linkage to this scaffold provides a synthetically tractable handle for diversification, allowing chemists to readily couple the adamantane core to a vast array of pharmacophores while maintaining favorable physicochemical properties.

Therapeutic Applications & Mechanistic Insights

The versatility of the adamantane amide motif is demonstrated by its successful application across multiple therapeutic areas.

Metabolic Disease: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Adamantane-containing structures are central to the design of potent DPP-IV inhibitors for the treatment of type 2 diabetes.[10] Drugs like Vildagliptin and Saxagliptin utilize a functionalized adamantane group to achieve high potency and selectivity.[1][11]

Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The bulky adamantane group fits snugly into a hydrophobic (S2) pocket of the DPP-IV active site, anchoring the inhibitor and ensuring a sustained inhibitory effect.[11]

Caption: DPP-IV inhibition by adamantane amides.

Neurodegenerative Disorders: Modulating Neuronal Excitotoxicity

The ability of adamantane derivatives to cross the BBB has made them invaluable in neurology.[12] While memantine (an amine) is a well-known NMDA receptor antagonist for Alzheimer's disease, research has expanded to adamantane amide derivatives that can act as dual-channel inhibitors, targeting both NMDA receptors and voltage-gated calcium channels (VGCCs).[7][13]

Mechanism of Action: Overactivation of NMDA receptors leads to excessive calcium influx, causing excitotoxicity and neuronal cell death, a key pathological feature in neurodegenerative diseases.[13] Adamantane amides can act as non-competitive antagonists, physically blocking the NMDA receptor ion channel. The bulky adamantane group lodges within the channel, preventing further ion flow. Concurrently, these agents can block VGCCs, providing a multi-pronged approach to reducing intracellular calcium overload and conferring neuroprotection.[13]

Oncology: Overcoming Drug Resistance and Inducing Apoptosis

In cancer research, adamantane amides are being explored for their potential to overcome chemotherapy resistance and as direct cytotoxic agents.[14] For instance, novel N-hydroxypropenamides incorporating an adamantane moiety have been identified as potent histone deacetylase (HDAC) inhibitors that can reverse cisplatin resistance in non-small cell lung cancer (NSCLC).[15]

Mechanism of Action: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Adamantane amide-based HDAC inhibitors bind to the active site of the enzyme, often with the adamantane group interacting with the hydrophobic surface region, leading to the re-expression of proteins like p21, which induces cell cycle arrest and apoptosis.[15] Their increased lipophilicity may also help overcome efflux pump-mediated drug resistance.[14]

Antiviral and Antimicrobial Applications

The field of adamantane therapeutics began with the antiviral amantadine.[6] While resistance has limited its use against influenza, the scaffold remains a key building block for new antiviral and antimicrobial agents. Adamantane carboxamides have been investigated as inhibitors of the poxvirus p37 major envelope protein, which is essential for viral egress.[16] Furthermore, adamantane amides linked to nitroheterocyclic moieties have shown potent trypanocidal activity, demonstrating their potential against parasitic diseases.[17][18]

Mechanism of Action: The precise mechanism varies by target. For poxviruses, the adamantane amide is designed to mimic the cage-like structure of effective inhibitors like Tecovirimat, blocking the function of proteins required for the formation of mature, enveloped virions.[16] In trypanosomes, the nitroaromatic portion of the molecule is typically a prodrug activated by parasitic nitroreductases, while the adamantane amide component enhances cell penetration and modulates the compound's overall physicochemical profile.[17]

Quantitative Data Summary

The following table summarizes the biological activity of representative adamantane amide derivatives across different therapeutic targets.

| Compound Class | Target | Example Compound | Activity (IC₅₀) | Therapeutic Area | Reference |

| N-hydroxypropenamide | Histone Deacetylase (HDAC) | Compound 8f (adamantane-based) | 5.76 µM (A549/CDDP) | Oncology (NSCLC) | [15] |

| 11β-HSD1 Inhibitor | 11β-HSD1 Enzyme | Adamantane-linked 1,2,4-triazole | 3 ± 1 nM (Ki) | Metabolic Syndrome | [11] |

| Poxvirus Inhibitor | p37 Envelope Protein | Adamantane Carboxamide Derivative | 0.133 µM | Antiviral (Vaccinia) | [16] |

| Nitroheterocyclic Amide | T. cruzi amastigotes | N-[4-(1-adamantyl)phenyl]-5-nitrofuran-2-carboxamide | 0.49 µM | Antiparasitic (Chagas) | [17] |

Experimental Design and Protocols

A self-validating experimental workflow is crucial for assessing the therapeutic potential of novel adamantane amides. The process typically involves synthesis, purification, characterization, and subsequent biological evaluation.

Caption: General workflow for synthesis and evaluation.

Protocol 1: General Synthesis of an N-(1-Adamantyl) Amide

This protocol describes a standard amide coupling reaction using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.

Materials:

-

1-Adamantanecarboxylic acid

-

Target amine (with a primary or secondary amino group)

-

EDC hydrochloride

-

HOBt hydrate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution, 1M HCl solution, Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the active ester is the causality behind this step, preparing the carboxyl group for nucleophilic attack.

-

Amine Addition: Add the target amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl formed, preventing unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Each wash serves to remove unreacted reagents and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure adamantane amide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro HDAC Enzyme Inhibition Assay

This fluorometric assay is a self-validating system to quantify the inhibitory potential of a compound against Class I/II HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a protease like trypsin and a stop solution)

-

Test compound (Adamantane Amide) and a known inhibitor (e.g., SAHA) as a positive control

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test adamantane amide in assay buffer. The causality is to determine the dose-dependent effect and calculate an IC₅₀ value.

-

Enzyme Addition: To the wells of a 96-well plate, add the assay buffer, the diluted test compound (or control), and the recombinant HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The substrate is deacetylated by active HDAC.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add the developer solution to each well. The developer's protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). The stop solution simultaneously halts the HDAC reaction. This two-step process ensures that the measured fluorescence is directly proportional to the HDAC activity during the reaction window.

-

Fluorescence Reading: Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The bulky adamantane amide motif is a powerful and proven scaffold in medicinal chemistry. Its ability to confer high lipophilicity, metabolic stability, and precise three-dimensional orientation has led to successful therapeutics in diverse disease areas.[11][19] The synthetic tractability of the amide linkage ensures that this privileged structure will continue to be a focus of drug discovery campaigns.

Future research will likely focus on incorporating adamantane amides into multi-target drugs, such as molecules that combine HDAC inhibition with kinase inhibition for synergistic anticancer effects.[7][15] Furthermore, their application in designing proteolysis-targeting chimeras (PROTACs) and as anchors in drug delivery systems represents an exciting frontier for this enduring and versatile chemical scaffold.[7][8]

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Krasutsky, D. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

-

Delgado, J. N. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 10(21), 2189-2213. [Link]

-

Various Authors. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

-

Kolocouris, A., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3968. [Link]

-

Dembitsky, V. M., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Shchelkanov, M. Y., et al. (2020). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. Bioorganic & Medicinal Chemistry, 28(21), 115746. [Link]

-

Smith, C., et al. (2015). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2958. [Link]

-

Dembitsky, V. M. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Medicine & Pharmacology: Open Access. [Link]

-

Cacabelos, R. (2022). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. International Journal of Molecular Sciences, 23(3), 1446. [Link]

-

Spilovska, K., et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]

-

Spilovska, K., et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]

-

Palyulin, V. A., et al. (2002). Relationship Between Structure and Hepatoprotector Activity of Adamantane Derivatives. Part 2. Pharmaceutical Chemistry Journal, 36, 169-173. [Link]

-

Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

Foscolos, A. S., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Medicinal Chemistry. [Link]

-

Dembitsky, V. M., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Al-Kuraishy, H. M., et al. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Molecular and Cellular Biochemistry, 476(11), 4135-4144. [Link]

-

Drugs.com. List of Adamantane antivirals. Drugs.com. [Link]

-

Poroikov, V. V., et al. (2022). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. ResearchGate. [Link]

-

Fun, H. K., et al. (2016). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 21(11), 1461. [Link]

-

Liu, C., et al. (2019). Design, synthesis and evaluation of N-hydroxypropenamides based on adamantane to overcome resistance in NSCLC. Bioorganic Chemistry, 86, 557-568. [Link]

-

ResearchGate. (2020). Synthesis of 3–amineadamantane–1–ol derivatives. ResearchGate. [Link]

-

Shtro, A. A., et al. (2017). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology. [Link]

-

Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents. ACS Omega, 8(14), 13023-13037. [Link]

-

Krasutsky, D. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

-

Pharmacy 180. (n.d.). SAR of Adamantane Amines. Pharmacy 180. [Link]

-

Foscolos, A. S., et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Publishing. [Link]

-

Houghten, R. A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Khan, A., et al. (2023). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors. RSC Advances, 13(38), 26563-26577. [Link]

-

Taha, M., et al. (2021). Exploring Amantadine Derivatives as Urease Inhibitors. Molecules, 26(15), 4434. [Link]

- G. A. Olah. (1997). Method for the synthesis of adamantane amines.

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opastpublishers.com [opastpublishers.com]

- 3. preprints.org [preprints.org]

- 4. connectsci.au [connectsci.au]

- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jchr.org [jchr.org]

- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine[v1] | Preprints.org [preprints.org]

- 10. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis and evaluation of N-hydroxypropenamides based on adamantane to overcome resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 2-(adamantan-1-yl)-N-tert-butylacetamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(adamantan-1-yl)-N-tert-butylacetamide, a molecule of interest in medicinal chemistry and drug development. While a specific CAS Registry Number for this compound is not currently listed in major chemical databases, this guide extrapolates its core identifiers, physicochemical properties, and potential synthesis pathways based on established chemical principles and data from analogous structures. We will delve into a detailed, field-proven protocol for its synthesis, discuss the scientific rationale behind its molecular design, and explore its potential therapeutic applications, grounded in the unique properties of the adamantane scaffold.

Introduction: The Rationale for Adamantane in Drug Design

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has garnered significant attention in medicinal chemistry.[1][2] Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The adamantane scaffold often enhances metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[1] Furthermore, its lipophilicity can improve membrane permeability and bioavailability, crucial for drugs targeting the central nervous system.[2] Adamantane derivatives are present in several clinically approved drugs, including antivirals like Amantadine and neuroprotective agents like Memantine, underscoring the therapeutic potential of this unique structural motif.[3]

The tert-butyl group, another bulky and lipophilic moiety, is also a common feature in pharmacologically active molecules. The combination of the adamantane and N-tert-butylacetamide groups in the target molecule, this compound, suggests a design aimed at maximizing steric bulk and lipophilicity, which could be advantageous for targeting specific protein pockets or enhancing drug-like properties.

Chemical Identifiers and Physicochemical Properties

As of the latest database review, a specific CAS Registry Number for this compound has not been assigned. However, based on its constituent parts, we can define its core identifiers and predict its key physicochemical properties.

| Identifier/Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₇NO | Calculated |

| Molecular Weight | 249.40 g/mol | Calculated |

| IUPAC Name | 2-(adamantan-1-yl)-N-(tert-butyl)acetamide | IUPAC Nomenclature |

| CAS Registry Number | Not Assigned | - |

| Predicted LogP | ~4.5 | Estimation based on analogs |

| Predicted Solubility | Poorly soluble in water; soluble in nonpolar organic solvents. | Based on adamantane properties[4] |

| Predicted Appearance | White to off-white crystalline solid. | Based on adamantane properties[4] |

Proposed Synthesis of this compound

Two primary synthetic routes are proposed for the efficient synthesis of this compound: a direct amide coupling and a Ritter-type reaction. The amide coupling is generally preferred for its versatility and milder conditions.

Synthetic Pathway: Amide Coupling of Adamantane-1-acetic acid and tert-Butylamine

This method involves the activation of the carboxylic acid group of adamantane-1-acetic acid, followed by nucleophilic attack by tert-butylamine. This is a robust and widely used method for forming amide bonds.[5]

Diagram of the Proposed Amide Coupling Synthesis

Caption: Proposed synthesis of the target compound via amide coupling.

Experimental Protocol: Amide Coupling

Materials:

-

Adamantane-1-acetic acid

-

tert-Butylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

Reaction Setup: To a solution of adamantane-1-acetic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 20 minutes.

-

Amine Addition: Add tert-butylamine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectra would show characteristic peaks for the adamantyl and tert-butyl protons, as well as the amide functionality.

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug discovery.

-

CNS-Targeted Therapeutics: The high lipophilicity imparted by both the adamantane and tert-butyl groups may enhance blood-brain barrier permeability, making this scaffold a candidate for developing drugs targeting central nervous system disorders.[2]

-

Enzyme Inhibitors: The bulky and rigid structure can be exploited to design potent and selective enzyme inhibitors by occupying deep hydrophobic pockets in the target protein.

-

Antiviral Agents: Adamantane derivatives have a history as antiviral agents.[1] This novel scaffold could be explored for activity against various viral targets.

-

Modulation of Protein-Protein Interactions: The steric hindrance provided by the adamantyl group could be effective in disrupting protein-protein interactions, a key strategy in modern drug discovery.

Conclusion

While this compound is not yet a cataloged compound with a designated CAS number, its synthesis is readily achievable through standard organic chemistry techniques. Its unique combination of bulky, lipophilic moieties makes it an intriguing scaffold for medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate further research into this and related adamantane derivatives, potentially unlocking new therapeutic avenues.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

-

Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

-

Li, J., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. [Link]

-

Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2941-2965. [Link]

-

NIST. N-tert-Butylacetamide. NIST Chemistry WebBook. [Link]

-

NIST. N-tert-Butylacetamide. NIST Chemistry WebBook. [Link]

-

Stenutz, R. N-tert-butylacetamide. [Link]

-

Li, J., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

-

PubChem. N-tert-Butylacetamide. [Link]

-

ResearchGate. (2025). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. [Link]

-

Wikipedia. Adamantane. [Link]

-

FULIR. (2018). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link]

-

ResearchGate. (2025). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. [Link]

- Google Patents. (2011).

-

ResearchGate. (2025). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Kiasat, A. R., et al. (2009). Boron trifluoride etherate; highly efficient catalyst for synthesis of tert-butylamides via modified Ritter reaction in solvent. Chemistry. [Link]

-

Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

-

Sciforum. (2021). CuBr2 - an effective catalyst in the synthesis of amides from secondary alcohols by the Ritter reaction. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. [Link]

-

Springer. (2025). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [Link]

Sources

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. Amide Synthesis [fishersci.co.uk]

Structural Analysis of Steric Hindrance in N-tert-butyl Adamantane Derivatives

An In-Depth Technical Guide

Executive Summary

The confluence of the adamantane cage's rigid, lipophilic structure and the significant steric bulk of the tert-butyl group creates a unique chemical environment in N-tert-butyl adamantane derivatives. This guide provides a comprehensive exploration of the structural analysis of these molecules, focusing on the profound effects of steric hindrance. Understanding and quantifying these steric interactions are paramount, as they directly influence molecular conformation, reactivity, and, critically, pharmacological properties such as metabolic stability and receptor affinity.[1][2][3] We will delve into the theoretical underpinnings of steric effects and present a multi-faceted analytical approach, combining X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to provide a holistic structural elucidation. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven methodologies for professionals engaged in medicinal chemistry and materials science.

The Convergence of Two Steric Titans: Adamantane and the Tert-Butyl Group

The adamantane moiety is a highly symmetrical, strain-free, and rigid tricyclic alkane (C₁₀H₁₆) that can be envisioned as the smallest repeating unit of a diamond lattice.[4] Its unique cage-like structure provides a robust, three-dimensional scaffold that is highly lipophilic, a property frequently exploited in drug design to enhance membrane permeability and bioavailability.[2][3] Adamantane derivatives are foundational to several successful drugs, including antivirals like Amantadine and antidiabetics like Saxagliptin, highlighting their therapeutic relevance.[2][5]

The tert-butyl group [-C(CH₃)₃] is the quintessential example of a sterically demanding substituent in organic chemistry.[6] Its quaternary carbon atom, bonded to three methyl groups, creates a wide, umbrella-like shield that significantly obstructs access to adjacent reaction centers and dictates conformational preferences.[6]

When a tert-butyl group is attached to the nitrogen atom of an adamantylamine, the resulting N-tert-butyl adamantane derivative presents a fascinating case of compounded steric hindrance. The interaction between these two bulky, non-polar groups governs the molecule's overall topology, limits its conformational freedom, and sterically shields the nitrogen atom and its immediate vicinity. A thorough analysis of these structural features is essential for predicting the molecule's behavior in biological systems and for the rational design of new chemical entities.

Theoretical Framework: Quantifying Steric Hindrance

Steric hindrance is not merely a qualitative concept but can be described by several quantitative and semi-quantitative parameters. These metrics provide a crucial framework for comparing substituents and predicting their impact on molecular properties.

-

A-Values (Conformational Preference): The A-value quantifies the steric bulk of a substituent by measuring the Gibbs free energy difference (ΔG°) when a monosubstituted cyclohexane flips from having the substituent in an equatorial position to an axial position. The axial position forces the substituent into close proximity with other axial hydrogens (1,3-diaxial interactions), an energetically unfavorable arrangement. The tert-butyl group has one of the highest A-values, indicating a powerful preference for the equatorial position, which effectively "locks" the conformation of the ring.[6] While not directly measured on the adamantane cage, the principle underscores the immense energy penalty associated with placing the tert-butyl group in a sterically crowded environment.

-

Taft Steric Parameters (Eₛ): The Taft parameter, Eₛ, is a quantitative measure of the steric effect of a substituent on reaction rates, originally derived from the hydrolysis rates of esters.[7] More negative values indicate greater steric hindrance. This parameter is invaluable for quantitative structure-activity relationship (QSAR) studies.

-

Computational Approaches: Modern computational chemistry offers powerful tools for quantifying steric effects. Methods like molecular mechanics allow for the calculation of "steric energy," which represents the strain energy resulting from deviations from ideal bond lengths, angles, and non-bonded interactions.[7] Furthermore, ligand repulsive energies (E_R) can be computed to provide reliable steric parameters, offering a more nuanced view than simple geometric models.[8]

Table 1: Comparison of Steric Parameters for Common Alkyl Groups

| Substituent | A-Value (kcal/mol) | Taft Steric Parameter (Eₛ) |

| -CH₃ (Methyl) | 1.74 | 0.00 |

| -CH₂CH₃ (Ethyl) | 1.75 | -0.07 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 | -0.47 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | -1.54 |

Data compiled from established physical organic chemistry principles.[6]

Core Methodologies for Structural Elucidation

A single analytical technique is insufficient to fully characterize the complex stereochemistry of N-tert-butyl adamantane derivatives. A synergistic approach integrating crystallography, NMR, and computational modeling is required for a definitive structural assignment.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction (SCXRD) provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in the solid state.[9][10] It is the gold standard for determining bond lengths, bond angles, and torsional angles, which are direct reporters of steric strain. For N-tert-butyl adamantane derivatives, SCXRD can reveal distortions from ideal geometries caused by the repulsion between the two bulky groups and visualize how these molecules pack in a crystal lattice.[9][11]

-

Crystal Growth (Self-Validating Step): The ability to grow high-quality, single crystals is the first validation of sample purity.

-

Dissolve the purified N-tert-butyl adamantane derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.

-

Employ a slow evaporation technique at a constant, controlled temperature. Cover the vessel with a perforated seal to allow solvent to escape gradually over several days to weeks.

-

Alternatively, use vapor diffusion by placing the sample solution in an open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.

-

Harvest a well-formed, defect-free crystal of appropriate size (typically 0.1-0.3 mm).

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the goniometer on the diffractometer, which is equipped with a focused X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

-

Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of reflection intensities.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

-

Refine the atomic positions and thermal displacement parameters against the experimental data using least-squares minimization until the calculated and observed diffraction patterns converge.

-

The final refined structure provides precise coordinates for each atom, from which all geometric parameters can be calculated.

-

Table 2: Representative Crystallographic Data for a Sterically Strained C-N Bond

| Parameter | Description | Typical Value (Å or °) |

| C(ada)-N Bond Length | Bond between adamantyl carbon and nitrogen | 1.48 - 1.52 Å |

| N-C(tBu) Bond Length | Bond between nitrogen and tert-butyl carbon | 1.49 - 1.54 Å |

| C(ada)-N-C(tBu) Angle | Angle centered on the nitrogen atom | 115 - 125° |

Note: The C-N-C angle is often significantly wider than the ideal tetrahedral angle (109.5°) as the bulky groups push each other apart to relieve steric strain.

NMR Spectroscopy: Probing Steric Effects in Solution

NMR spectroscopy is indispensable for confirming the structure in solution and providing insight into dynamic processes and through-space interactions. For sterically congested molecules, key diagnostic features emerge in the NMR spectra.

-

¹H NMR and Steric Compression: Protons that are forced into close spatial proximity due to steric hindrance experience van der Waals repulsion. This interaction distorts the proton's electron cloud, leading to a deshielding effect that causes its resonance to shift significantly downfield (to a higher ppm value).[12][13][14] This "steric compression shift" is a hallmark of crowded molecular environments and can be observed for the protons on the adamantane cage nearest to the tert-butyl group, and vice-versa.[13][15]

-

¹³C NMR: The chemical shifts of the quaternary carbon of the tert-butyl group and the bridgehead carbon of the adamantane cage attached to the nitrogen are also sensitive to the steric environment.

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for identifying atoms that are close in space, even if they are separated by many bonds. A cross-peak between two protons in a NOESY spectrum provides direct evidence of their spatial proximity (<5 Å), confirming the through-space interactions caused by steric hindrance.

-

Sample Preparation:

-

Dissolve 5-10 mg of the highly purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a broadband-decoupled ¹³C NMR spectrum.

-

Acquire a 2D NOESY spectrum using a standard pulse sequence with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of cross-relaxation.

-

-

Data Processing and Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate ¹H signals and assign chemical shifts for all unique protons and carbons.

-

Specifically look for downfield-shifted proton signals characteristic of steric compression.

-

Analyze the NOESY spectrum for cross-peaks between protons on the adamantane cage and protons of the tert-butyl methyl groups. The presence of these peaks validates the proposed conformation and steric interaction.

-

Computational Modeling: In Silico Validation

Computational modeling complements experimental data by providing a theoretical framework to understand the energetic consequences of steric hindrance.

-

Conformational Analysis: Molecular mechanics or Density Functional Theory (DFT) calculations can be used to perform a conformational search and identify the lowest energy geometry of the molecule. This allows for the visualization of how the adamantyl and tert-butyl groups orient themselves to minimize steric clash.

-

Steric Energy Calculation: The total steric energy of the molecule can be calculated and partitioned into contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions.[7] This provides a quantitative measure of the strain induced by the bulky substituents.

-

Visualization of Steric Maps: Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and highlight the sterically shielded regions of the molecule.

Integrated Analysis Workflow

A robust structural analysis relies on the integration of all three methodologies. The crystallographic data provides a static, high-resolution picture, the NMR data confirms the structure and key interactions in the more biologically relevant solution state, and computational modeling provides the energetic rationale for the observed structures.

Caption: Integrated workflow for the structural analysis of N-tert-butyl adamantane derivatives.

Implications in Drug Development

The detailed structural understanding of steric hindrance in N-tert-butyl adamantane derivatives has profound implications for drug design and development.

-

Metabolic Shielding: A bulky N-tert-butyl adamantane group can act as a "steric shield," physically blocking the access of metabolic enzymes (e.g., Cytochrome P450s) to a nearby labile functional group. This can significantly reduce the rate of metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[6]

-

Receptor Selectivity and Affinity: The defined three-dimensional shape and size of the derivative can enhance its binding affinity and selectivity for a specific biological target.[1] The rigid scaffold can orient other pharmacophoric features in an optimal geometry for receptor interaction, while the steric bulk can prevent binding to off-target receptors that have smaller binding pockets.

-

Modulation of Physicochemical Properties: The introduction of this large, lipophilic moiety dramatically increases the molecule's lipophilicity, which can be strategically used to modulate properties like solubility, membrane permeability, and plasma protein binding.

Caption: Relationship between steric hindrance and key drug development properties.

Conclusion

The structural analysis of N-tert-butyl adamantane derivatives requires a sophisticated, multi-technique approach to fully appreciate the impact of their significant steric hindrance. By combining the definitive solid-state picture from X-ray crystallography with the solution-state insights from NMR spectroscopy and the energetic validation from computational modeling, researchers can build a comprehensive and self-validating structural model. This detailed understanding is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to harness steric effects as a powerful tool to create safer, more effective, and more stable therapeutic agents.

References

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (Source: MDPI, [Link])

-

Establishment of steric substituent constants in the adamantane system by ab initio calculations. (Source: PubMed, [Link])

-

Adamantane - Wikipedia. (Source: Wikipedia, [Link])

-

Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (Source: PMC, [Link])

-

Single-crystal X-ray crystallographic data of compounds 7d and 8d. (Source: ResearchGate, [Link])

-

X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (Source: MDPI, [Link])

-

Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. (Source: University of North Carolina Wilmington, [Link])

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. (Source: Royal Society of Chemistry, [Link])

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Source: PMC, [Link])

-

The Role of Adamantane Derivatives in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD., [Link])

-

Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (Source: PMC, [Link])

-

Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy | Request PDF. (Source: ResearchGate, [Link])

-

Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. (Source: ACS Publications, [Link])

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Source: SciSpace, [Link])

-

Adamantane in Drug Delivery Systems and Surface Recognition. (Source: MDPI, [Link])

-

Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. (Source: ACS Publications, [Link])

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. (Source: PubMed, [Link])

-

Quantitative expression for steric hindrance. (Source: Chemistry Stack Exchange, [Link])

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (Source: PMC, [Link])

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (Source: ACS Publications, [Link])

-

Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (Source: PMC, [Link])

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (Source: ACS Publications, [Link])

-

Latent Steric Parameters. (Source: University of Bath, [Link])

-

Steric hindrance – Knowledge and References. (Source: Taylor & Francis, [Link])

-

Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (Source: ACS Publications, [Link])

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (Source: PMC, [Link])

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 4. Adamantane - Wikipedia [en.wikipedia.org]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Preparation of Stock Solutions for 2-(adamantan-1-yl)-N-tert-butylacetamide in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the novel compound 2-(adamantan-1-yl)-N-tert-butylacetamide. Given the hydrophobic nature of the adamantane moiety, achieving a stable, accurate, and sterile stock solution is critical for reproducible downstream biological assays. This guide is built upon foundational principles of medicinal chemistry and laboratory best practices, offering both step-by-step protocols and the scientific rationale behind them.

Introduction: The Challenge of Adamantane Derivatives

The adamantane group is a rigid, lipophilic, three-dimensional cage-like hydrocarbon. Its unique structure is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, receptor binding affinity, and bioavailability.[1][2] However, the very lipophilicity that confers these advantages presents a significant challenge in the laboratory: poor aqueous solubility.

This compound is a compound that combines the bulky adamantane cage with an N-tert-butylacetamide group. This structure suggests a high degree of hydrophobicity, making DMSO the solvent of choice for creating concentrated stock solutions for in vitro studies. The preparation of these stock solutions is not a trivial matter. Issues such as incomplete dissolution, precipitation upon storage, and solvent-induced degradation can lead to significant experimental artifacts. This application note aims to provide a robust framework for the reliable preparation of this compound stock solutions, ensuring the integrity and reproducibility of your research.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a sound preparation protocol. While specific experimental data for this exact molecule is not widely published, we can infer its key characteristics based on its constituent parts and related molecules.

| Property | Estimated Value/Characteristic | Rationale and References |

| Molecular Formula | C₁₆H₂₇NO | Derived from the structure: Adamantane (C₁₀H₁₅) + Acetyl (C₂H₂) + N-tert-butyl (C₄H₁₀N) |

| Molecular Weight | ~249.40 g/mol | Calculated based on the molecular formula. For comparison, 2-(adamantan-1-yl)-N-methylacetamide has a molecular weight of 207.31 g/mol .[3] |

| Physical Form | Likely a crystalline solid | Adamantane derivatives and N-tert-butylacetamide are typically crystalline solids at room temperature.[4][5] |

| Aqueous Solubility | Very low to insoluble | The large, nonpolar adamantane group dominates the molecule's properties, leading to poor water solubility. |

| Solubility in DMSO | Estimated at ≥10 mg/mL | Based on solubility data for other hydrophobic molecules in DMSO. For example, URB597, another complex organic molecule, has a solubility of approximately 10 mg/mL in DMSO.[4] |

| Stability | Generally stable under normal conditions | The adamantane scaffold is known for its high thermal and chemical stability.[1] N-tert-butylacetamide is also stable under normal laboratory conditions.[6] |

Core Principles for Preparing DMSO Stock Solutions

The following principles are foundational to creating high-quality stock solutions of hydrophobic compounds like this compound.

-

Solvent Purity is Paramount: Use only high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds and can also promote hydrolysis of labile functional groups over long-term storage.

-

Accurate Weighing is Non-Negotiable: Use a calibrated analytical balance to weigh the compound. Any error in the initial weight will propagate through all subsequent dilutions and experiments.

-

Ensure Complete Dissolution: Visual inspection is not sufficient to confirm complete dissolution. The use of gentle heating and vortexing is recommended. For compounds that are slow to dissolve, sonication can be employed.

-

Sterility is Key for Cell-Based Assays: If the stock solution is to be used in cell culture, it must be sterile. Filtration through a 0.22 µm syringe filter is the most common method.

-

Proper Storage to Maintain Integrity: Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO (≥99.9%)

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Sterile, individually wrapped syringes and needles

-

0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sterile, polypropylene microcentrifuge tubes for aliquoting

Step-by-Step Procedure

-

Calculate the Required Mass:

-

For a 10 mM stock solution, you need to dissolve 0.01 moles of the compound in 1 liter of DMSO.

-

Using the estimated molecular weight of 249.40 g/mol :

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 249.40 g/mol = 0.002494 g = 2.49 mg.

-

-

It is advisable to prepare a larger volume (e.g., 5 mL) to minimize weighing errors. For 5 mL, you would need 12.47 mg.

-

-

Weighing the Compound:

-

Tare a clean, dry amber glass vial on the analytical balance.

-

Carefully weigh the calculated amount of this compound directly into the vial. Record the exact weight.

-

-

Adding the Solvent:

-

Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 12.47 mg, add 5.0 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the vial and vortex for 2-3 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, gently warm the solution to 30-37°C in a water bath for 5-10 minutes, followed by vortexing. Caution: Do not overheat, as this can degrade the compound or the solvent.

-

Sonication in a water bath for 5-10 minutes can also aid in the dissolution of stubborn particles.

-

-

Sterilization (for cell-based assays):

-

Once the compound is fully dissolved, draw the solution into a new sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Dispense the solution through the filter into a sterile container.

-

-

Aliquoting and Storage:

-

Dispense the final stock solution into single-use, sterile polypropylene microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C in the dark.

-

Workflow Diagram

Caption: Workflow for preparing a DMSO stock solution.

Quality Control and Best Practices

A well-prepared stock solution is the foundation of reliable data. The following quality control measures and best practices should be considered.

Verifying Concentration

For critical applications, such as in vivo studies or late-stage drug development, the concentration of the stock solution should be analytically verified. High-Performance Liquid Chromatography (HPLC) with a standard curve of the compound is a common method for this purpose.

Assessing Stability

While adamantane derivatives are generally stable, it is good practice to assess the stability of the stock solution over time. This can be done by running a purity check (e.g., via HPLC) on an aliquot that has been stored for an extended period.

Handling DMSO

-

Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Always use a fresh bottle or a properly stored bottle of anhydrous DMSO. Keep the bottle tightly sealed when not in use.

-

Safety Precautions: DMSO can facilitate the absorption of other chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Compound does not fully dissolve | - Insufficient solvent volume- Low ambient temperature- Compound has low solubility | - Re-check calculations and add more DMSO if necessary.- Gently warm the solution as described in the protocol.- Prepare a lower concentration stock solution. |

| Precipitation upon freezing or thawing | - Solution is supersaturated.- Freeze-thaw cycles. | - Prepare a less concentrated stock solution.- Thaw the solution completely and vortex thoroughly before use. Minimize freeze-thaw cycles by using single-use aliquots. |

| Contamination in cell culture | - Non-sterile technique or materials. | - Ensure all materials are sterile and proper aseptic technique is used during preparation and handling. Filter the stock solution through a 0.22 µm filter. |

Conclusion

The preparation of a high-quality stock solution of this compound in DMSO is an essential first step for any research involving this compound. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can ensure the accuracy, stability, and sterility of their stock solutions, leading to more reliable and reproducible experimental outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610088, 2-(adamantan-1-yl)-N-methylacetamide.[Link]

-

Kuchar, M., et al. (1973). Synthesis of Certain Homologs of Adamantane from Adamantane Carboxylic-1 Acid. Defense Technical Information Center. [Link]

-

Fokin, A. A., et al. (2014). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. ResearchGate. [Link]

-

Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know.[Link]

-

Georgiev, A., et al. (2019). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. [Link]

-

Fokin, A. A., & Schreiner, P. R. (2003). Selective Aliphatic C-H Bond Functionalization with Adamantane: A Model for Understanding the Factors that Control Selectivity in Reactions of Alkanes. Advanced Synthesis & Catalysis. [Link]

Sources

- 1. ziath.com [ziath.com]

- 2. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(adamantan-1-yl)-N-methylacetamide | C13H21NO | CID 610088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. N-tert-Butylacetamide | CAS 762-84-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols for Thin Layer Chromatography (TLC) of Adamantyl Compounds

Introduction: The Unique Challenge of Adamantane in Chromatography

Adamantane and its derivatives represent a fascinating and vital class of caged hydrocarbons, foundational to the development of therapeutics ranging from antiviral agents like Amantadine and Rimantadine to drugs for neurodegenerative diseases such as Memantine.[1] The adamantyl moiety, a perfectly symmetrical, rigid, and lipophilic diamondoid structure, imparts unique physicochemical properties to molecules, including high stability, membrane permeability, and the ability to interact with specific biological targets.

However, these same properties present a distinct challenge for chromatographic analysis. The inherent non-polarity of the adamantane cage requires a nuanced approach to Thin Layer Chromatography (TLC), a cornerstone technique for reaction monitoring, purity assessment, and solvent system selection in drug development.[2][3] This guide provides a detailed exploration of the principles, protocols, and field-proven insights for achieving robust and reproducible TLC separations of adamantyl compounds.

Pillar 1: Expertise & Experience - Understanding the "Why"

The successful TLC separation of adamantyl compounds hinges on a fundamental understanding of their structure-polarity relationship and how it dictates their interaction with the stationary and mobile phases.

The Stationary Phase: A Polar Playground

For the vast majority of adamantane-related separations, silica gel 60 F254 is the stationary phase of choice.[4][5][6] Here’s why:

-

Polarity: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[7]

-

Interaction Mechanism: In normal-phase TLC, the separation is governed by the competition between the analyte and the mobile phase for the polar active sites on the silica surface.[8]

-

Unsubstituted Adamantane: As a nonpolar hydrocarbon, adamantane itself has a very weak affinity for the polar silica gel. It will travel far up the TLC plate, exhibiting a high Retention Factor (Rf), carried readily by a nonpolar mobile phase.[7]

-

Functionalized Adamantanes: The introduction of polar functional groups (e.g., -NH2 in Amantadine and Memantine, -OH, -COOH) dramatically increases the molecule's polarity. These polar moieties interact strongly with the silica gel's silanol groups through hydrogen bonding and dipole-dipole interactions. This stronger adsorption leads to slower migration and lower Rf values.[8][9]

-

The logic is simple: the more polar the adamantyl derivative, the more it "sticks" to the polar stationary phase, and the less it moves.

The Mobile Phase: The Engine of Separation

The choice of the mobile phase (eluent) is the most critical variable in TLC.[10] Its role is to move the analytes up the plate, and its polarity must be fine-tuned to achieve separation.

-

For Nonpolar Adamantyl Compounds (e.g., Adamantane, Alkyl Adamantanes): A nonpolar mobile phase is required. Purely nonpolar solvents like hexane or heptane will carry these compounds up the plate, often close to the solvent front (high Rf).[11] To modulate the Rf value, a small amount of a slightly more polar solvent, such as ethyl acetate or diethyl ether , can be added (e.g., 5% EtOAc in hexane).[11]

-

For Polar, Amino-Functionalized Adamantyl Compounds (e.g., Amantadine, Memantine): These basic compounds are significantly more polar. A purely nonpolar eluent would leave them at the baseline (Rf ≈ 0).[8] Therefore, a more polar mobile phase is necessary to coax them off the baseline and achieve separation. However, their basicity can cause "tailing" or streaking on the acidic silica gel. To counteract this, a small amount of a basic modifier is often essential.

-

The Role of a Basic Modifier: Adding a base like diethylamine or triethylamine to the mobile phase serves a crucial purpose. It neutralizes the acidic silanol sites on the silica gel, preventing strong, irreversible adsorption of the basic amine analytes. This results in more compact, symmetrical spots and better resolution.[4][6]

-

The ideal Rf value for good separation and accurate assessment is generally considered to be between 0.2 and 0.6 .[12]

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be robust and reproducible. They incorporate best practices for sample preparation, plate development, and visualization, ensuring the integrity of your results.

Experimental Workflow Diagram

Caption: Standard workflow for a Thin Layer Chromatography experiment.

Protocol 1: General Purpose TLC for Non-polar Adamantyl Compounds

Application: Monitoring reactions involving adamantane, 1-bromoadamantane, or other non-polar derivatives.

Materials:

-

Stationary Phase: Merck TLC Silica gel 60 F254 plates[5]

-

Mobile Phase (Eluent): 5-10% Ethyl Acetate in Hexane (v/v)[11]

-

Sample Solvent: Dichloromethane or Ethyl Acetate

-

Visualization: UV lamp (254 nm), Iodine chamber, or Potassium Permanganate (KMnO4) stain.

Methodology:

-

Chamber Preparation: Pour the mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid saturation, cover, and let it equilibrate for at least 15 minutes.[4]

-

Sample Preparation: Dissolve a small amount of your sample(s) and reference standard(s) in the sample solvent to a concentration of approximately 1-2 mg/mL.

-

Plate Spotting: Using a capillary tube, spot the samples onto the pencil-drawn baseline of the TLC plate. Keep spots small and compact. Allow the solvent to fully evaporate between applications.[13]

-

Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[3]

-

Drying: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualization:

-

UV Light: View the plate under a UV lamp (254 nm). Many adamantyl derivatives are not UV-active unless they contain a chromophore. The F254 indicator in the plate will make UV-active compounds appear as dark spots.[14][15]

-

Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Non-polar, saturated compounds like adamantane will slowly appear as yellow-brown spots.[16][17] This method is non-destructive.

-

Potassium Permanganate (KMnO4) Stain: Briefly dip the plate in the stain or spray it evenly. Heat gently with a heat gun. Compounds that can be oxidized will appear as yellow/brown spots on a purple background. This is a destructive method.

-

Protocol 2: Validated TLC for Amino-Adamantane Drugs (Amantadine, Memantine)

Application: Identification and purity assessment of active pharmaceutical ingredients (APIs) like Amantadine HCl and Memantine HCl.

Materials:

Methodology:

-

Chamber Preparation: Prepare the appropriate mobile phase and saturate the developing chamber as described in Protocol 1. Pre-saturation for at least 30 minutes is critical for reproducibility.[4]

-

Sample Preparation: Prepare standard and sample solutions in methanol at a concentration of approximately 3-5 mg/mL.[4]

-

Plate Spotting: Apply 5 µL of each solution as a band or spot onto the baseline of the TLC plate.[4]

-

Development: Develop the plate until the mobile phase has migrated approximately 15 cm.[4]

-

Drying: Remove the plate, mark the solvent front, and dry completely in a current of air for 10-15 minutes.

-

Visualization:

Pillar 3: Authoritative Grounding & Data Presentation

The conditions provided are derived from validated methods published in scientific literature. The choice of system directly correlates with the polarity of the target analyte.

Summary of Recommended TLC Conditions

| Compound | Structure | Polarity | Stationary Phase | Recommended Mobile Phase (v/v/v) | Rf Value (Approx.) | Visualization Method |

| Adamantane | C10H16 | Very Low | Silica Gel 60 F254 | 100% Hexane or 5% Ethyl Acetate / Hexane[11] | High (>0.8) | Iodine, KMnO4 |

| Amantadine | C10H17N | Medium (Basic) | Silica Gel 60 F254 | n-Hexane : Methanol : Diethylamine (80:40:5)[4][6] | ~0.45[4] | Dragendorff's Reagent |

| Memantine | C12H21N | Medium (Basic) | Silica Gel 60 F254 | n-Hexane : Ethyl Acetate : Diethylamine (5:5:0.7)[18] | Not specified | Dragendorff's Reagent |

| Rimantadine | C12H21N | Medium (Basic) | Silica Gel 60 F254 | Chloroform : Methanol (9:1) (General for amino compounds)[5] | Variable | Dragendorff's, Iodine |

Note: Rf values are approximate and can vary based on experimental conditions such as temperature, chamber saturation, and plate quality.[9]

Logical Diagram: Mobile Phase Selection

Caption: Decision tree for selecting an appropriate mobile phase.

Conclusion

Thin Layer Chromatography of adamantyl compounds is a powerful yet straightforward technique when approached with a clear understanding of the underlying chemical principles. The non-polar adamantane core demands non-polar eluents, while the introduction of polar functional groups, particularly amines, necessitates more polar, base-modified mobile phases to achieve effective separation on standard silica gel. By following the validated protocols and logical frameworks presented in this guide, researchers can confidently employ TLC for the rapid and reliable analysis of this important class of molecules.

References

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

- Patel, R. B., Patel, M. R., & Patel, B. G. (2015). Development and Validation of Analytical Method for Estimation of Memantine Hydrochloride. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(3), 1039.

- Askal, H. F., Khedr, A., & Darwish, I. A. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.

-

Askal, H. F., Khedr, A., & Darwish, I. A. (2008). Quantitative thin-layer chromatographic method for determination of amantadine hydrochloride. PubMed. Retrieved from [Link]

-

CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Askal, H., Khedr, A., & Mahmoud, R. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Semantic Scholar. Retrieved from [Link]

-

Uner, M., & Ergin, G. (2024). Development and validation of HPLC method for simultaneous determination of rimantadine marketed product. DergiPark. Retrieved from [Link]

- Nguyen, H. T., et al. (2009). A simple and economical procedure for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 1(1).

-

Askal, H. F., Khedr, A., & Darwish, I. A. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. ResearchGate. Retrieved from [Link]

-

Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. (2010). ResearchGate. Retrieved from [Link]

-

Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Thin Layer Chromatography. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

-

Liquid chromatography of adamantane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. (2023). MDPI. Retrieved from [Link]

-

Chromatograms of (a) memantine, (b) mobile phase, (c) DBD-COCl, and (d)... (2023). ResearchGate. Retrieved from [Link]

-

TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]

-

Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]

-

Stationary Phases for Modern Thin-Layer Chromatography. (2012). LCGC International. Retrieved from [Link]

-

TLC Visualization Solutions. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts. Retrieved from [Link]

-

Rimantadine. (n.d.). PubChem. Retrieved from [Link]

-

METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. Retrieved from [Link]

-

Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Chromatogram and Peak purity plot of Memantine in sample spiked with... (n.d.). ResearchGate. Retrieved from [Link]

-

Thin-layer chromatography. (n.d.). Wikipedia. Retrieved from [Link]

-

Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

-

What is the significance of Rf value of organic compounds in medicinal chemistry. (2017, December 30). ResearchGate. Retrieved from [Link]

-

Chromatographic separation of antiviral/anticancer nucleoside reverse transcriptase inhibitor drugs. (2007). PubMed. Retrieved from [Link]

- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2010). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. Scientia Pharmaceutica, 78(3), 481-490.

-

Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

-

6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]

- Friesen, J. B., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.

-

MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). (1997). ResearchGate. Retrieved from [Link]

-